molecular formula C13H24O2 B14622560 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- CAS No. 57967-71-2

1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-

Cat. No.: B14622560
CAS No.: 57967-71-2
M. Wt: 212.33 g/mol
InChI Key: LJOISVFAMDWVFA-KGYLQXTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an acid catalyst to form the spirocyclic structure . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

CAS No.

57967-71-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(2R,5R,6S)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol

InChI

InChI=1S/C13H24O2/c1-10-6-9-13(15-10)11(2,3)7-5-8-12(13,4)14/h10,14H,5-9H2,1-4H3/t10-,12+,13-/m1/s1

InChI Key

LJOISVFAMDWVFA-KGYLQXTDSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(O1)[C@@](CCCC2(C)C)(C)O

Canonical SMILES

CC1CCC2(O1)C(CCCC2(C)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.